molecular formula C7H12N2O B1599570 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine CAS No. 859850-63-8

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Cat. No.: B1599570
CAS No.: 859850-63-8
M. Wt: 140.18 g/mol
InChI Key: KRRLPXDQADCHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using continuous flow processes. This method improves the safety profile of the reaction and provides pure products without the need for additional purification .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the modulation of biological pathways relevant to disease processes.

Potential Therapeutic Uses

  • Cancer Treatment : Research indicates that compounds similar to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine may act as dual antagonists of prostaglandin E receptors (EP2 and EP4). These receptors are implicated in various cancers and inflammatory diseases. Inhibiting these receptors could potentially reduce tumor growth and metastasis in several cancer models, including colorectal and breast cancer .
  • Neurodegenerative Diseases : The compound's ability to modulate inflammatory responses suggests it may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting inflammatory pathways, it could help mitigate the progression of these conditions .

Pharmacology

Pharmacological studies have highlighted the compound's potential in various applications:

Drug Development

  • Designer Drugs : The compound's structural similarities to known psychoactive substances suggest it may have applications in the development of new designer drugs. Understanding its pharmacokinetics and metabolism is crucial for assessing its safety and efficacy .

Analytical Chemistry

The compound is also relevant in analytical chemistry, particularly for developing methods to detect similar compounds in biological samples.

Detection Methods

  • Mass Spectrometry : Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to analyze biological samples for the presence of this compound and its metabolites. This is particularly important for toxicology studies and clinical case reports involving exposure to similar compounds .

Case Studies

Several case studies illustrate the compound's relevance:

  • Clinical Toxicology Reports : Instances of exposure to structurally related compounds highlight the need for precise detection methods. For example, a case involving 25I-NBOMe demonstrated challenges in identifying new psychoactive substances using standard drug tests . This underscores the importance of developing specific assays for compounds like this compound.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is unique due to its specific structural features and reactivity.

Biological Activity

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, also known by its CAS number 859850-63-8, is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, safety profile, and relevant research findings.

  • Molecular Formula : C₇H₁₂N₂O
  • Molar Mass : 140.18 g/mol
  • Risk Codes : R34 (Causes burns), R22 (Harmful if swallowed)
  • Safety Description : S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in major pharmacological databases. However, related compounds within the oxazole family have shown various biological activities:

  • Anticonvulsant Activity :
    • Compounds structurally similar to oxazoles have been investigated for their anticonvulsant properties. For instance, isatin-based derivatives demonstrated significant anti-seizure activity in models such as maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests .
  • Antiviral Activity :
    • Certain oxazole derivatives have been reported to exhibit antiviral properties, particularly against HIV-1 by targeting the gp41 fusion protein. Compounds with similar structural motifs have shown IC₅₀ values in the low micromolar range against HIV replication .
  • Potential Anticancer Properties :
    • Some studies suggest that oxazole derivatives may possess anticancer activity, although specific data on this compound is limited.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedIC₅₀/EC₅₀ ValuesReference
Isatin DerivativeAnticonvulsantMES and PTZ models4.4 μM (IC₅₀)
Oxazole DerivativeAntiviralHIV replication in MT-2 cells3.2 μM (EC₅₀)
Oxazole-based CompoundAnticancerVarious cancer cell linesNot specified

Safety Profile

The safety profile of this compound indicates that it is corrosive and can cause burns upon contact with skin or eyes. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks associated with exposure .

Properties

IUPAC Name

1-(2,5-dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(4-8-3)9-6(2)10-5/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRLPXDQADCHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428719
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-63-8
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine
Reactant of Route 3
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine
Reactant of Route 5
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine
Reactant of Route 6
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.